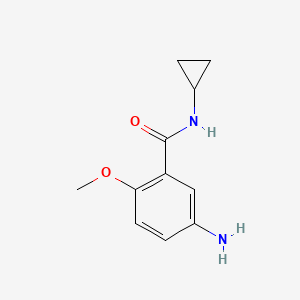

5-amino-N-cyclopropyl-2-methoxybenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Research

The benzamide scaffold, a simple structure consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern medicinal chemistry and drug discovery. nih.gov This structural motif is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. nih.gov Its prevalence in numerous approved drugs and clinical candidates underscores its significance.

Benzamide derivatives are known to exhibit a wide array of biological effects, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. The amide group itself is a key feature, being relatively stable, neutral, and capable of participating in hydrogen bonding as both a donor and acceptor, which facilitates strong interactions with biological receptors like proteins and enzymes. researchgate.net Researchers frequently utilize the benzamide core as a starting point, modifying its structure by adding various substituents to the benzene ring or the amide nitrogen to fine-tune its pharmacological properties and develop new therapeutic agents. This versatility has made the benzamide framework a subject of intense and sustained investigation in both academic and industrial research settings. nih.gov

Classification and Structural Diversity of Aminobenzamide Derivatives

Aminobenzamide derivatives are a major subclass of benzamides characterized by the presence of one or more amino (-NH2) groups on the benzene ring. The position of this amino group—ortho (2-), meta (3-), or para (4-) relative to the amide group—is a primary method of classification and significantly influences the molecule's chemical properties and biological activity.

The structural diversity of this class is vast, arising from various modifications:

Position of the Amino Group: As noted, the location of the amino group (ortho, meta, or para) defines the fundamental isomeric structure. nih.gov

Substitution on the Amide Nitrogen (N-substitution): The hydrogen atoms on the amide's nitrogen can be replaced with a wide range of alkyl, aryl, or heterocyclic groups, dramatically altering the compound's size, shape, and lipophilicity.

Substitution on the Benzene Ring: Additional functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) can be attached to other positions on the benzene ring, further modifying the electronic and steric properties of the molecule.

These variations allow for the creation of extensive libraries of compounds for screening and optimization in drug discovery programs.

| Classification Type | Description | Example Compound Structure |

|---|---|---|

| Ortho-Aminobenzamide | The amino group is at the C2 position, adjacent to the carboxamide group. Also known as anthranilamides. | 2-Aminobenzamide |

| Meta-Aminobenzamide | The amino group is at the C3 position. | 3-Aminobenzamide |

| Para-Aminobenzamide | The amino group is at the C4 position. | 4-Aminobenzamide |

Rationale for Academic Investigation of 5-amino-N-cyclopropyl-2-methoxybenzamide and Related Chemotypes

The academic investigation into a specific molecule like this compound is not arbitrary but is based on a rational design strategy that combines several structural motifs known to confer valuable properties in medicinal chemistry. The rationale for studying this compound and its related chemotypes can be broken down by analyzing its constituent parts.

The 2-Methoxybenzamide Core: The presence of a methoxy group at the ortho-position of a benzamide is a feature in several biologically active compounds. This group can influence the conformation of the molecule and participate in receptor binding, potentially enhancing potency and selectivity for specific biological targets. nih.gov

The 5-Amino Group: An amino group at the 5-position (meta to the methoxy group and para to the amide) can act as a hydrogen bond donor and a site for further chemical modification. Its position can be critical for orienting the molecule within a receptor's binding pocket.

The combination of these three structural features in one molecule provides a strong rationale for its synthesis and biological evaluation. The investigation of this compound would aim to explore the synergistic effects of these motifs, potentially leading to the discovery of novel compounds with enhanced potency, selectivity, and improved drug-like properties for a variety of therapeutic targets.

| Structural Motif | Rationale for Inclusion in Research | Potential Contribution to Bioactivity |

|---|---|---|

| 2-Methoxybenzamide | Core scaffold present in various bioactive molecules; influences molecular conformation. | Enhancing potency and selectivity for biological targets. nih.gov |

| 5-Amino Group | Acts as a key hydrogen bonding site and allows for further structural diversification. | Critical for molecular orientation within a receptor's active site. |

| N-Cyclopropyl Group | Provides conformational rigidity, enhances metabolic stability, and improves pharmacokinetic properties. nih.goviris-biotech.dehyphadiscovery.com | Increased potency, reduced off-target effects, and longer biological half-life. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQRHLQLXVUFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Elucidation of 5 Amino N Cyclopropyl 2 Methoxybenzamide Derivatives

Methodologies for Systematic SAR Profiling

Systematic SAR profiling involves a methodical approach to understanding how different parts of a molecule, or pharmacophores, contribute to its interaction with a biological target.

Positional scanning is a strategy used to explore the effects of substituents at various positions of the core scaffold. For 5-amino-N-cyclopropyl-2-methoxybenzamide, this would involve synthesizing analogs with modifications at the 5-amino group, the N-cyclopropyl moiety, and the 2-methoxy group, as well as on the phenyl ring itself.

Substituent variation involves replacing existing functional groups with a diverse range of other groups to probe the influence of steric, electronic, and hydrophobic properties on biological activity. For instance, the 5-amino group could be acylated, alkylated, or replaced with other functional groups to determine the importance of its hydrogen-bonding capacity and basicity. Similarly, the 2-methoxy group could be replaced with other alkoxy groups of varying sizes or with electron-withdrawing or donating groups to fine-tune the electronic properties of the phenyl ring. A classic approach to guide these substitutions is the Topliss tree, a decision-making flowchart for analog synthesis. tandfonline.com

Computational methods, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, are often employed to guide these modifications. nih.gov Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling can provide insights into the essential structural features required for activity and help predict the potency of novel derivatives. nih.govresearchgate.net

To quantify the effects of structural modifications, a variety of biological assays are utilized. The choice of assay depends on the specific biological target of the compound series.

Receptor Binding Assays : These assays are used to determine the affinity of the derivatives for a specific receptor. For example, in the study of related benzamide (B126) derivatives, radioligand binding assays have been used to measure the affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov The inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) are common metrics obtained from these assays.

Enzyme Inhibition Assays : If the target is an enzyme, inhibition assays are performed to measure the potency of the compounds. These assays monitor the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. For instance, studies on other benzamide derivatives have evaluated their inhibitory activity against enzymes like Mycobacterium tuberculosis QcrB. acs.org

Cell-Based Assays : To assess the functional activity of the compounds in a more biologically relevant context, cell-based assays are employed. These can include assays that measure second messenger levels, gene expression, or cellular proliferation. For example, antiproliferative assays against cancer cell lines like MDA-MB-231 and HCT116 have been used for thieno[2-3-b]pyridine derivatives with an arylcarboxamide moiety. mdpi.com

The data generated from these assays for a series of analogs allows for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Influence of the N-Cyclopropyl Moiety on Molecular Interactions

The N-cyclopropyl group is a common motif in medicinal chemistry that can significantly influence a molecule's properties and its interactions with biological targets. iris-biotech.denih.govscientificupdate.comresearchgate.net

The cyclopropyl (B3062369) ring is a rigid, three-membered ring that imparts significant conformational constraint on the molecule. iris-biotech.denih.govresearchgate.net Unlike a flexible alkyl chain, the cyclopropyl group limits the number of accessible conformations of the N-acyl side chain. This pre-organization of the molecule can lead to a more favorable entropic contribution to binding affinity if the constrained conformation is complementary to the binding site of the biological target. iris-biotech.denih.gov

NMR studies on secondary N-cyclopropyl amides have revealed unique conformational behavior. acs.orgnih.govacs.org For instance, N-cyclopropylacetamide displays a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in apolar solvents, which is rare for other aliphatic secondary acetamides. acs.orgnih.govacs.org Furthermore, N-cyclopropyl amides tend to adopt an ortho conformation around the N–cPr bond, as opposed to the more common anti conformation. nih.govacs.org These distinct conformational preferences can orient the rest of the molecule in a specific way within a binding pocket.

The cyclopropyl group is also a lipophilic moiety that can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues in a protein's binding site. Replacing a larger or more flexible alkyl group with a cyclopropyl group can also modulate the compound's lipophilicity. iris-biotech.de

The amide bond itself is planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The presence of the N-cyclopropyl group can influence the properties of this amide bond. The unique electronic nature of the cyclopropyl ring, with its enhanced π-character in the C-C bonds, can affect the electronic environment of the amide nitrogen. nih.govresearchgate.net

The N-H of the amide group is a hydrogen bond donor. The orientation of this N-H bond, dictated by the conformation around the N-cPr bond, is crucial for forming hydrogen bonds with acceptor groups in the receptor binding site. The preference for an ortho conformation in N-cyclopropyl amides will position this N-H donor in a specific spatial orientation. nih.govacs.org The ability of the amide to form hydrogen bonds is a critical determinant of its binding affinity. mdpi.comuni-bayreuth.de

Impact of the 2-Methoxy Group on Binding Affinity and Selectivity

The 2-methoxy group on the benzamide ring can play a multifaceted role in molecular recognition, influencing both binding affinity and selectivity. tandfonline.com

The oxygen atom of the methoxy (B1213986) group is a hydrogen bond acceptor and can form a hydrogen bond with a donor group in the binding site. tandfonline.com Its position at the 2-position (ortho to the amide linkage) can allow it to form an intramolecular hydrogen bond with the amide N-H. This can lock the conformation of the amide bond, which may be favorable for binding to some targets but unfavorable for others. researchgate.net Theoretical studies on 3-amino-4-methoxy benzamide have shown the possibility of intramolecular hydrogen bonding. ias.ac.in

The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. nih.gov This can influence cation-π or π-π stacking interactions with aromatic residues in the binding pocket. Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group can favor affinity for the sigma-2 receptor. researchgate.netnih.govnih.gov

The steric bulk of the methoxy group at the 2-position can also influence the preferred conformation of the entire molecule by restricting rotation around the bond connecting the phenyl ring and the carbonyl group. This can orient the substituents on the phenyl ring in a specific manner, which can be critical for achieving high binding affinity and selectivity for the intended target. The pharmacokinetic properties of the molecule, such as solubility and metabolic stability, can also be influenced by the presence of the methoxy group. ontosight.ai

Contribution of the 5-Amino Group to Molecular Recognition and Activity

The 5-amino group on the benzamide scaffold is a critical determinant of molecular recognition and biological activity in a variety of derivatives. Its contribution is multifaceted, involving direct interactions with target receptors, influence on electronic properties of the molecule, and establishment of specific hydrogen bonding patterns. While direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in the public domain, analysis of structurally related compounds provides significant insights into the pivotal role of this functional group.

In analogous series of benzamide derivatives, the primary amino group has been shown to be essential for maximal efficacy. For instance, in a study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, functionalization of the 3-amino group led to a significant loss of anti-proliferative activity, suggesting that the primary amine is crucial for the compound's mechanism of action. mdpi.com This highlights the importance of the unsubstituted amino group in forming key interactions with the biological target.

The position of the amino group on the phenyl ring also dramatically influences activity. In a series of 2-phenoxybenzamides, 3-amino and 4-amino analogues were found to be the least active compounds tested, indicating a stringent positional requirement for the amino substituent to achieve the desired biological effect. mdpi.com This underscores the specific spatial arrangement needed for optimal interaction with the receptor binding pocket.

The following table summarizes the inferred importance of the amino group based on studies of related compounds.

| Compound Class | Position of Amino Group | Observation | Inferred Importance for this compound |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | 3-Amino | Functionalization leads to significant loss of activity. mdpi.com | The primary 5-amino group is likely crucial for activity and should remain unsubstituted. |

| 2-Phenoxybenzamides | 3-Amino and 4-Amino | Analogues were the least active compounds. mdpi.com | The 5-position is likely optimal for the amino group's contribution to activity. |

| Mesalamine Derivatives | 5-Amino | A key feature for anti-inflammatory and anti-proliferative effects. nih.gov | The 5-amino group is expected to be a key contributor to the biological activity profile. |

Comprehensive Analysis of Substituent Effects on Biological Activity

The biological activity of benzamide derivatives is highly sensitive to the nature and position of various substituents on the aromatic ring and the amide nitrogen. A comprehensive analysis of these effects, particularly concerning bulk tolerance for receptor affinity, is crucial for understanding the structure-activity relationship (SAR) of this compound and for the rational design of more potent analogues.

In a study of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, modification of the substituent at the 5-position of the benzoyl moiety caused a marked increase in dopamine D2 receptor binding affinity. nih.gov Specifically, the introduction of bromo and iodo analogues at this position resulted in a much higher affinity for the receptor compared to the parent compound. nih.gov This suggests that the electronic properties and size of the substituent at the 5-position can significantly modulate receptor interaction.

Regarding the N-substituent of the benzamide, the cyclopropyl group in the titular compound is a small, rigid moiety. Studies on related compounds have shown that both smaller and bulkier substituents on the amide nitrogen can alter steric and electronic effects, thereby impacting biological activity. For instance, in a series of (S)-2-Amino-N-substituted-propionamides, replacing the cyclopropyl group with a methyl group was noted to reduce steric hindrance. This implies that the size and conformation of the N-substituent are critical for fitting into the receptor's binding site.

Furthermore, research on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has demonstrated that electron-rich phenyl substitutions, such as alkoxy groups, can improve activity. mdpi.com This is consistent with the presence of the 2-methoxy group in this compound, suggesting that this electron-donating group may positively contribute to its biological profile. The same study also found that a 2-methyl-3-halogen substitution pattern on an adjacent aryl ring was optimal for maximizing anti-proliferative activity, highlighting the nuanced effects of substituent positioning and electronic character. mdpi.com

The following table provides a summary of substituent effects on the biological activity of related benzamide and carboxamide structures, offering insights into the potential SAR of this compound.

| Compound Series | Position of Substitution | Substituent Type | Effect on Biological Activity |

| 4-Amino-2-methoxybenzamides | 5-position | Bromo, Iodo | Marked increase in dopamine D2 receptor binding affinity. nih.gov |

| (S)-2-Amino-propionamides | N-substituent | Methyl (vs. Cyclopropyl) | Reduced steric hindrance. |

| 3-Amino-thieno[2-3-b]pyridines | Phenyl ring | Alkoxy groups | Improved anti-proliferative activity. mdpi.com |

| 3-Amino-thieno[2-3-b]pyridines | Arylcarboxamide ring | 2-Methyl-3-halogen | Optimal for maximizing anti-proliferative activity. mdpi.com |

Mechanistic Investigations into the Chemical and Biological Actions of 5 Amino N Cyclopropyl 2 Methoxybenzamide Analogs

Reaction Mechanism Studies in Organic Synthesis

The synthesis of 5-amino-N-cyclopropyl-2-methoxybenzamide and related structures involves multi-step processes where the identification of key intermediates and the understanding of reaction kinetics are crucial for optimizing yields and ensuring product purity.

Identification of Key Intermediates

The synthesis of complex benzamide (B126) derivatives often proceeds through a series of stable, isolable intermediate compounds. For analogs of this compound, patent literature outlines several key intermediates that are crucial for the construction of the final molecule. For instance, in the preparation of a related pyrazole-carboxamide, various intermediates are synthesized and subsequently used. google.comwipo.int These include:

N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide : This intermediate is utilized in the pathway to form a more complex analog. google.comgoogle.com

5-amino-3-bromo-1-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]pyrazole-4-carbonitrile : A brominated pyrazole (B372694) derivative that serves as a building block for further elaboration. google.com

[5-amino-4-cyano-1-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]pyrazol-3-yl]boronic acid : A boronic acid derivative, suggesting the use of cross-coupling reactions, such as the Suzuki coupling, in the synthetic route. google.com

5-amino-3-[4-(aminomethyl)phenyl]-1-[(1S)-2,2,2-trifluoro-1-methyl-ethyl]pyrazole-4-carbonitrile hydrochloride : An aminomethyl-phenyl substituted pyrazole, which is a late-stage intermediate ready for coupling with the benzamide moiety. google.com

In a more direct synthesis of substituted benzamides, a one-pot method has been described starting from 2-amino-3-methylbenzoic acid. This process involves the formation of an intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione , which is then subjected to aminolysis to yield 2-amino-N,3-dimethyl-benzamide . This intermediate is then halogenated to produce the final products. sioc-journal.cn

Kinetic and Thermodynamic Analysis of Reaction Pathways

A detailed kinetic and thermodynamic analysis for the specific synthesis of this compound is not extensively available in the public domain. However, general principles of amide bond formation and multicomponent reactions apply. The synthesis of related thiazolidinone derivatives via a one-pot interaction of rhodanine, an aldehyde, and an amine highlights the efficiency of such approaches. mdpi.com The reaction progress is often governed by the reactivity of the starting materials and the stability of the intermediates formed. In multicomponent reactions, the thermodynamic stability of the final product often drives the reaction forward, pulling the equilibrium through a series of reversible and irreversible steps. The choice of solvent and catalyst can significantly influence the reaction kinetics, affecting both the rate of reaction and the distribution of products.

Radical and Photochemical Process Elucidation

While the primary synthetic routes to benzamides typically involve classical condensation and cross-coupling reactions, the potential for radical and photochemical processes exists, particularly in the synthesis of complex analogs or in their degradation pathways. Photochemical reactions are a key method for generating radical intermediates, often under mild conditions. rsc.org For instance, intramolecular [2+2] photocycloaddition reactions have been utilized in the synthesis of natural products, followed by radical-mediated ring-opening to create complex carbocyclic frameworks. nih.gov

The application of photoredox catalysis has expanded the scope of radical cyclization reactions involving imines, oximes, and related compounds. rsc.org These methods allow for the transformation of poly-functional substrates into intricate heterocyclic products. Although direct evidence for the involvement of such processes in the synthesis of this compound is not documented, the aromatic and amine functionalities present in the molecule could potentially participate in radical or photochemical transformations under specific conditions, such as exposure to UV light or in the presence of radical initiators.

Molecular Mechanisms of Biological Target Modulation

Analogs of this compound have been investigated for their ability to modulate the activity of various biological targets, including G-protein coupled receptors and enzymes.

Ligand-Receptor Interaction Dynamics and Specificity (e.g., Dopamine (B1211576) D2, D3, D4 receptors)

A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structural analogs, have been evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. The results indicate that these receptors have different tolerances for the bulk of substituents at the 4-amino position of the benzamide nucleus. acs.org The general trend for bulk tolerance is D4 > D3 > D2. acs.org The cyclopropylcarbonyl group, in particular, appears to provide adequate bulk for high affinity and selectivity for D3 and D4 receptors over the D2 subtype. acs.org

One notable analog, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively. acs.org This compound exhibited a 110-fold selectivity for D4 over D2 receptors and a 10-fold preference for D3 over D2 receptors. acs.org The N-substituent on the pyrrolidine (B122466) ring also plays a critical role in determining the affinity and selectivity for the different dopamine receptor subtypes. acs.org The high affinity of some benzamide derivatives, such as nemonapride, for primate 5-HT2A receptors suggests that binding profiles can be complex and species-dependent. nih.gov

| Receptor | Ki (nM) | Selectivity over D2 |

|---|---|---|

| Dopamine D2 | - | - |

| Dopamine D3 | 21 | 10-fold preference |

| Dopamine D4 | 2.1 | 110-fold selectivity |

Enzyme Inhibition Mechanisms (e.g., p38α MAP kinase, soluble epoxide hydrolase)

p38α MAP kinase: The N-cyclopropyl amide moiety has been identified as a key structural feature for potent p38α MAP kinase inhibitors. The substitution of an N-methoxy group with an N-cyclopropyl group in a previously reported inhibitor led to the discovery of BMS-582949, a clinical candidate for inflammatory diseases. psu.edu The sp2 character of the cyclopropyl (B3062369) group is thought to enhance the hydrogen-bonding characteristics of the adjacent amide NH group. psu.eduresearchgate.net This improved interaction with the enzyme's active site contributes to its inhibitory activity. BMS-582949 is a highly selective p38α MAP kinase inhibitor that has been evaluated in clinical trials for rheumatoid arthritis. psu.eduresearchgate.net p38α MAP kinase inhibitors are being explored for their therapeutic potential in various inflammatory conditions and neurodegenerative diseases like Alzheimer's. nih.govmdpi.com

Soluble epoxide hydrolase (sEH): The inhibition of soluble epoxide hydrolase (sEH) is another area of interest for therapeutic intervention, particularly in inflammation. sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.gov By inhibiting sEH, the levels of EETs can be stabilized, leading to a reduction in inflammation. The enzymatic activity of sEH is dependent on key tyrosine residues (Tyr383 and Tyr466) in its active site. nih.gov Nitrosative stress can lead to the nitration of these tyrosine residues, resulting in a decrease in sEH activity. nih.gov While specific studies on the inhibition of sEH by this compound are not detailed, the general strategy of sEH inhibition is to design small molecules that can bind to the enzyme's active site and block the hydrolysis of EETs.

Intracellular Signaling Pathway Perturbations

Investigations into the analogs of this compound have revealed significant perturbations of various intracellular signaling pathways. These alterations are fundamental to their biological actions and are primarily contingent on the specific structural modifications of the parent compound. The key pathways identified include the modulation of dopamine receptor signaling, inhibition of critical enzymes in nucleotide synthesis, and interference with the endoplasmic reticulum (ER) stress response.

Dopaminergic Pathway Modulation

A prominent mechanism of action for several substituted benzamide analogs, such as sulpiride (B1682569) and amisulpride (B195569), is the selective modulation of the dopaminergic system. nih.govresearchgate.net These compounds exhibit a selective antagonism of dopamine D2 and D3 receptors, which are crucial G protein-coupled receptors that mediate the effects of dopamine in the brain. nih.gov This interaction directly influences intracellular signaling cascades, particularly within the mesocorticolimbic pathway, which is vital for cognitive and emotional processing. nih.govresearchgate.net

The effect of these analogs on dopaminergic signaling is notably dose-dependent. At lower concentrations, compounds like amisulpride preferentially block presynaptic D2/D3 autoreceptors. researchgate.net This blockade leads to an increase in dopamine release into the synaptic cleft, thereby enhancing dopaminergic neurotransmission. researchgate.net Conversely, at higher doses, these compounds act on postsynaptic D2/D3 receptors in the limbic and prefrontal areas, resulting in a selective inhibition of the dopaminergic system. researchgate.net This dual activity allows for a nuanced modulation of downstream signaling events, which are often linked to the regulation of adenylyl cyclase and cyclic AMP (cAMP) levels. nih.gov

| Analog Class | Molecular Target | Mechanism of Action | Effect on Intracellular Signaling |

|---|---|---|---|

| Amisulpride, Sulpiride | Dopamine D2/D3 Receptors | Selective Antagonism | Modulation of cAMP pathways; dose-dependent increase or decrease in dopaminergic signaling. nih.govresearchgate.netnih.gov |

Enzymatic Inhibition in Nucleotide Synthesis

Another significant mode of intracellular perturbation by benzamide analogs involves the inhibition of key metabolic enzymes. For instance, benzamide riboside is metabolized within the cell to its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD). nih.gov BAD acts as a potent inhibitor of Inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov

The inhibition of IMPDH leads to the depletion of intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction by G-proteins, and energy transfer. Consequently, the disruption of their synthesis has profound effects on cellular signaling and function. Research is ongoing into analogs of benzamide riboside that exhibit selectivity for IMPDH type II, an isoform that is upregulated in proliferating cells, such as cancer cells. nih.gov

Modulation of the Endoplasmic Reticulum (ER) Stress Response

Certain N-substituted benzamide analogs have been identified as protective agents against ER stress. nih.gov The ER is a critical organelle for protein folding and modification. When the folding capacity of the ER is exceeded, a state of ER stress ensues, triggering a complex signaling network known as the unfolded protein response (UPR). nih.gov The UPR is mediated by three primary ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov

In a study investigating N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, a compound designated as WO5m was found to protect pancreatic β-cells from apoptosis induced by various ER stressors. nih.gov This protective effect suggests that the compound modulates one or more of the UPR signaling arms. By mitigating ER stress, such analogs can prevent the activation of pro-apoptotic downstream effectors like C/EBP-homologous protein (CHOP), thereby promoting cell survival. nih.gov

| Analog Class | Signaling Pathway | Observed Effect | Potential Downstream Consequences |

|---|---|---|---|

| N-(2-(benzylamino)-2-oxoethyl)benzamides | Unfolded Protein Response (UPR) | Protection of cells against ER stress-induced apoptosis. nih.gov | Inhibition of pro-apoptotic factors (e.g., CHOP), restoration of ER homeostasis. nih.gov |

Computational and Theoretical Chemistry Applications for 5 Amino N Cyclopropyl 2 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-amino-N-cyclopropyl-2-methoxybenzamide, DFT would be employed to determine its optimized three-dimensional geometry and to analyze its electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov These maps are invaluable for predicting how the molecule might interact with biological targets. Other reactivity descriptors such as electronegativity, global hardness, and softness can also be calculated to provide a deeper understanding of the molecule's chemical behavior. epstem.netresearchgate.net

Hypothetical DFT-Calculated Electronic Properties for this compound This table presents illustrative data that would be generated from DFT calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 3.5 | Indicates the power to attract electrons. |

| Global Hardness (η) | 2.3 | Measures resistance to change in electron distribution. |

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. bohrium.com For this compound, this process would involve generating a 3D model of the molecule and docking it into the active site of a specific protein of interest. The simulation scores the various binding poses based on factors like binding energy and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

This method is crucial for identifying potential biological targets and for understanding the structural basis of the ligand's activity. The results can reveal key amino acid residues that interact with the methoxy (B1213986), amino, and cyclopropylamide groups of the molecule, providing insights that guide the design of more potent and selective analogs. nih.govmdpi.com Docking studies are often a foundational step in structure-based drug design. vensel.org

Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a protein target.

| Parameter | Result (Illustrative) | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. |

| Key Interacting Residues | Hydrogen bond with Serine 152 (amino group) | Specific amino acids in the protein's active site forming stabilizing bonds with the ligand. |

| Hydrogen bond with Aspartate 210 (amide NH) | ||

| Hydrophobic interaction with Leucine 88 (cyclopropyl ring) |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of the this compound-protein complex, solvated in a water box, would track the movements of every atom over a set period, typically nanoseconds to microseconds.

These simulations are essential for assessing the stability of the docked pose and for exploring the conformational landscape of both the ligand and the protein. nih.gov By analyzing the trajectory, researchers can calculate metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more accurate assessment of binding affinity and stability. tandfonline.com

Prediction of Molecular Descriptors and Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, this would involve defining its key features, such as hydrogen bond donors (from the amino and amide groups), hydrogen bond acceptors (from the carbonyl and methoxy oxygens), and hydrophobic regions (the cyclopropyl (B3062369) and phenyl groups).

In conjunction with this, various molecular descriptors can be calculated. These descriptors quantify the physicochemical properties of the molecule, including lipophilicity (LogP), molecular weight, polar surface area, and the number of rotatable bonds. These properties are critical for predicting the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com This information is vital for evaluating the "drug-likeness" of the compound. bohrium.com

Predicted Molecular Descriptors for this compound This table shows typical molecular descriptors calculated from the compound's structure.

| Molecular Descriptor | Predicted Value (Illustrative) | Relevance |

|---|---|---|

| Molecular Weight | 222.27 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 1.8 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 75.3 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 2 | Key for molecular recognition and binding affinity. |

| Number of Hydrogen Bond Acceptors | 3 | |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility. |

In Silico Screening and Virtual Library Design for Benzamide (B126) Derivatives

The structure of this compound can serve as a scaffold for the design of a virtual library of related compounds. nih.govnih.gov In this process, computational tools are used to systematically modify the parent structure—for example, by substituting different chemical groups at the amino position, on the phenyl ring, or by altering the N-alkyl group.

This newly generated library of virtual compounds can then be subjected to high-throughput in silico screening. tandfonline.com This involves rapidly docking each derivative against the target protein to predict its binding affinity. This approach allows for the efficient exploration of the structure-activity relationship (SAR) without the immediate need for costly and time-consuming chemical synthesis. chalmers.seresearchgate.netchemrxiv.org The most promising candidates identified through this virtual screening process can then be prioritized for synthesis and subsequent experimental validation.

Preclinical Research Applications and Emerging Research Pathways

Utilization as Chemical Probes for Receptor Pharmacology (e.g., Dopamine (B1211576) receptor subtypes)

Substituted benzamides, the class to which 5-amino-N-cyclopropyl-2-methoxybenzamide belongs, are recognized for their selective interaction with dopamine receptors, making them valuable tools in neuropharmacology. nih.govsoton.ac.uk These compounds have demonstrated a notable ability to modulate dopaminergic neurons, with a particular selectivity for D2 and D3 receptor subtypes. nih.gov This selectivity allows them to be used as chemical probes to investigate the complex pharmacology of the dopamine system.

The atypical neuroleptic profile of many substituted benzamides is characterized by a higher affinity for dopamine receptors labeled by agonists like ³H-n-propylnorapomorphine (³H-NPA) compared to those labeled by antagonists like ³H-spiperone. nih.gov This suggests a preferential interaction with the high-affinity state of the D2 receptor, which is the functional form coupled to G-proteins. nih.govnih.gov This characteristic is crucial for developing probes to study the specific receptor states involved in neuropsychiatric disorders. nih.gov

While direct studies developing this compound as a specific photoaffinity probe or radiolabeled ligand are not prominent, its structural motifs are present in compounds designed for such purposes. The development of probes based on different pharmacophores to investigate DRD2 targets highlights the methodologies that could be applied. nih.gov The inherent properties of the substituted benzamide (B126) scaffold, including its high affinity and selectivity for dopamine receptor subtypes, position compounds like this compound as strong candidates for future development into sophisticated chemical probes for elucidating receptor function and pharmacology. soton.ac.uk

In Vivo Efficacy Studies in Animal Models (e.g., antileishmanial activity, antipsychotic effects)

The therapeutic potential of the benzamide scaffold has been validated in various in vivo animal models, demonstrating efficacy in infectious diseases and psychiatric disorders.

Antipsychotic Effects: Substituted benzamides are classified as atypical antipsychotics, and their efficacy is often assessed in preclinical rodent models. nih.govnih.gov A standard assay involves evaluating a compound's ability to antagonize the stereotyped climbing behavior induced by the dopamine agonist apomorphine (B128758) in mice. acs.org This model is predictive of potential antipsychotic activity. Studies show that the ability of substituted benzamides to block apomorphine-induced hyperactivity correlates with the displacement of radioligands in extrastriatal brain regions. nih.gov The class of compounds demonstrates a desirable selectivity for the mesolimbic dopamine system over the nigrostriatal pathway, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to classical neuroleptics. nih.gov The selective antagonism of D2 and D3 receptors in the limbic system is a key mechanism for the antipsychotic effects observed in these models. nih.govresearchgate.net

Antileishmanial Activity: Recent research has identified substituted benzamides as a promising new class of orally bioavailable agents for leishmaniasis. In an extensive study, 2,4,5-trisubstituted benzamide analogues were optimized for antileishmanial activity. nih.gov While the specific compound this compound was not detailed, a closely related lead compound, compound 79 , demonstrated significant efficacy. This compound exhibited potent activity against Leishmania mexicana amastigotes and, importantly, showed high oral bioavailability (80%) in murine models. nih.gov In an in vivo efficacy study using a murine model of L. mexicana infection, daily oral dosing of compound 79 resulted in a profound decrease in the formation of footpad lesions, providing a clear proof of concept for the viability of this chemical series in treating leishmaniasis. nih.gov Similarly, other heterocyclic structures, such as furan-2-carboxamide derivatives, have shown high efficacy in BALB/c mice infected with L. mexicana, reducing the parasite burden in the lymph nodes, spleen, and liver by 73-81%. nih.gov

Development as Lead Compounds for Target Validation

The benzamide scaffold, featuring moieties like the N-cyclopropyl group, serves as a valuable starting point for lead discovery and optimization in drug development. nih.gov The unique structural and electronic properties of the cyclopropyl (B3062369) group can enhance binding affinity, improve metabolic stability, and confer desirable pharmacokinetic properties. nih.gov

The development of the clinical p38α MAP kinase inhibitor, BMS-582949 , exemplifies this process. A key step in its discovery was the rational substitution of an N-methoxy group with an N-cyclopropyl group on the benzamide core. nih.gov This modification was crucial because the sp² character of the cyclopropyl ring enhances the hydrogen-bonding capability of the adjacent amide N-H group. nih.gov While the resulting compound was slightly less active in the enzymatic assay, it displayed a superior pharmacokinetic profile, leading to greater efficacy in a murine model of inflammation and a rat model of arthritis. nih.govresearchgate.net

Exploration in Novel Therapeutic Areas (e.g., antiproliferative, antioxidant, anti-inflammatory, herbicidal research)

The versatility of the this compound scaffold has prompted its exploration in a wide range of therapeutic and agrochemical research areas.

Anti-inflammatory Research: The N-cyclopropylbenzamide moiety is a key component of BMS-582949, a selective p38α MAP kinase inhibitor that entered phase II clinical trials for rheumatoid arthritis. nih.gov This demonstrates the significant potential of this scaffold in treating inflammatory diseases. The anti-inflammatory activity of related structures has also been noted; for example, 2-methoxy-4-vinylphenol, a natural compound, reduces nitric oxide (NO) and inducible nitric oxidase synthase (iNOS) production in lipopolysaccharide-stimulated macrophages. nih.gov

Antiproliferative Research: Various benzamide derivatives have demonstrated potent antiproliferative activity. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were shown to act as antitubulin agents, inhibiting cancer cell growth. nih.gov The most active compound in that series, 17t , exhibited significant cytotoxic activity against a panel of human cancer cell lines. nih.gov In another study, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines were identified as potent inhibitors of triple-negative breast cancer and colorectal cancer cell lines, with the most potent molecules showing IC₅₀ concentrations in the nanomolar range (25–50 nM). mdpi.com

Table 1: Antiproliferative Activity of Selected Benzamide-Related Compounds

| Compound Class | Most Active Example | Cancer Cell Line | Activity (GI₅₀) | Source |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | 17t | Leukemia (RPMI-8226) | 10 nM | nih.gov |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | 17t | Melanoma (LOX IMVI) | 20 nM | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | 7h | HCT116 | 25-50 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | 7i | MDA-MB-231 | 25-50 nM | mdpi.com |

Antioxidant Research: A study focused specifically on amino-substituted benzamide derivatives found that they possess promising antioxidant properties. nih.gov Computational and experimental (DPPH and FRAP) assays revealed that these compounds could exhibit improved antioxidative capacity relative to the standard antioxidant BHT. The presence of amino and electron-donating methoxy (B1213986) groups was found to positively influence antioxidant activity. nih.gov

Herbicidal Research: The N-cyclopropyl amide structure is also relevant in agrochemical research. A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and found to possess significant herbicidal activity. nih.gov In laboratory bioassays, compound I-26 achieved 100% inhibition against weeds like Portulaca oleracea at a concentration of 10 mg/L. Another compound, I-05 , displayed excellent post-emergence herbicidal activity against Echinochloa crusgalli at a rate of 150 g/ha. nih.gov

Investigation of Related Benzamide Scaffolds in Biological Systems

The broader family of benzamide and N-cyclopropylamide scaffolds has been investigated across a multitude of biological systems, revealing a wide spectrum of pharmacological activities. The unique properties of the cyclopropyl group, including its conformational rigidity and electronic character, often lead to significant differences in biological activity compared to other alkyl substituents, making it a point of interest in drug design. solubilityofthings.com

Table 2: Diverse Biological Activities of Benzamide-Related Scaffolds

| Scaffold | Biological Activity | Key Findings | Source |

| N-Cyclopropyl-thiazolyl-benzamide | Potential Pharmaceutical | Complex structure with benzamide, cyclopropyl, and thiazole (B1198619) features suggests potential for targeted drug discovery. | ontosight.ai |

| N-Benzamide derivatives | Antimicrobial | Compound 5a showed excellent activity against B. subtilis (MIC = 6.25 µg/mL) and E. coli (MIC = 3.12 µg/mL). | nanobioletters.com |

| N-Alkyl Nitrobenzamides | Antimycobacterial | Lipophilicity was identified as a critical factor for activity against M. tuberculosis. | mdpi.com |

| 2-(Cyclopropylamino)-thiazol-4(5H)-one | Antimicrobial | Showed selective effects against Raoultella ornithinolytica and an antifungal effect against Candida albicans. | mdpi.com |

Beyond the applications previously discussed, benzamide derivatives have been synthesized and tested for their antimicrobial effects. Certain novel benzamide compounds have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nanobioletters.com Other research has explored N-alkyl nitrobenzamides for their antimycobacterial properties, finding that lipophilicity plays a key role in their efficacy. mdpi.com The structural complexity of these scaffolds, combining the benzamide core with other heterocyclic systems like thiazole, continues to provide a rich foundation for discovering new bioactive molecules. ontosight.ai

Future Directions and Interdisciplinary Research Avenues

Advancements in Asymmetric Synthesis of Benzamide (B126) Analogues

The development of stereospecific synthetic routes is crucial for producing enantiomerically pure analogues of 5-amino-N-cyclopropyl-2-methoxybenzamide, which is essential for evaluating the pharmacological activity of individual stereoisomers. Future research can leverage modern asymmetric synthesis techniques to create chiral centers in derivatives of the core molecule.

Strategies such as domino reactions initiated by chiral lithium amides or the use of chiral auxiliaries like the Schöllkopf reagent have proven effective for the asymmetric synthesis of complex amino acids and cyclopentane (B165970) derivatives. nih.govnih.govresearchgate.net These methodologies could be adapted to introduce chirality into analogues of this compound, allowing for a detailed investigation of structure-activity relationships (SAR) based on stereochemistry. For instance, modifying the cyclopropyl (B3062369) group or the benzamide backbone could yield novel chiral compounds with potentially enhanced biological properties.

Table 1: Potential Asymmetric Synthesis Strategies for Benzamide Analogues

| Strategy | Description | Potential Application to Benzamide Analogues | Key Advantage |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary, such as the Schöllkopf reagent, is temporarily incorporated into the molecule to direct a stereoselective reaction. It is removed in a later step. | Introduction of a chiral center alpha to the amino group by modifying the benzamide backbone. | High diastereoselectivity and well-established procedures. nih.gov |

| Catalytic Asymmetric Amination | Utilizes a chiral catalyst to facilitate the addition of an amine to a prochiral substrate, creating a stereocenter. | Asymmetric synthesis of derivatives where the amino group is attached to a newly formed chiral center. | Atom-efficient and allows for the generation of a wide range of chiral amines. |

| Domino Reactions with Chiral Reagents | A sequence of reactions occurs in one pot, initiated by a chiral reagent like a lithium amide, to build complex, stereodefined cyclic structures. nih.govresearchgate.net | Creation of complex, polycyclic analogues incorporating the benzamide scaffold with controlled stereochemistry. | Rapid construction of molecular complexity from simple starting materials. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. hilarispublisher.com Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.govuomustansiriyah.edu.iqijpsr.com

A focused library could be designed around the this compound core. This involves systematically varying the substituents at key positions—such as the amino group (R1), the methoxy (B1213986) group (R2), and the cyclopropyl moiety (R3)—using parallel synthesis techniques. uniroma1.itmuni.cz Once synthesized, these libraries can be subjected to HTS, where thousands of compounds are rapidly tested for activity against specific biological targets. nih.govewadirect.comyu.edu This integrated approach accelerates the identification of "hit" compounds, which can then be selected for further optimization. nih.gov

Table 2: Hypothetical Combinatorial Library Design Based on the Benzamide Scaffold

| Scaffold Position | R1 (Amino Substituent) | R2 (Position 2 Substituent) | R3 (Amide Substituent) |

| Core Structure | 5-(R1 )-N-(R3 )-2-(R2 )benzamide | ||

| Variation 1 | -NH-acetyl | -O-ethyl | -Cyclobutyl |

| Variation 2 | -N(CH₃)₂ | -O-propyl | -Isopropyl |

| Variation 3 | -NH-SO₂CH₃ | -S-methyl | -Phenyl |

| Variation 4 | -Pyrrolidinyl | -Cl | -4-Fluorophenyl |

Application in Chemical Biology Tools for Target Identification and Validation

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action. nih.gov this compound can be developed into a chemical biology tool or "probe" to facilitate this process. nih.gov This involves chemically modifying the parent compound by introducing a tag or a reactive group without significantly altering its inherent biological activity. nih.govresearchgate.net

For example, a fluorescent dye could be attached to the molecule to visualize its subcellular localization. Alternatively, incorporating a photo-activatable cross-linking group would allow the compound to covalently bind to its protein target upon UV irradiation, enabling subsequent identification of the protein through techniques like mass spectrometry. researchgate.net An inactive analogue, serving as a negative control, is often synthesized to ensure that the observed interactions are specific to the active probe. nih.gov Such tools are invaluable for target identification and validation in complex biological systems. discoveryontarget.comtechnologynetworks.com

Table 3: Modifications for Developing Chemical Biology Probes

| Modification Type | Example Moiety | Purpose |

| Affinity Tag | Biotin | Enables purification of the compound-protein complex from cell lysates. |

| Fluorescent Label | Fluorescein, Rhodamine | Allows for visualization of the compound's distribution in cells via microscopy. |

| Photo-crosslinker | Benzophenone, Diazirine | Forms a covalent bond with the target protein upon UV light exposure for target identification. |

| Bioorthogonal Handle | Alkyne, Azide | Allows for specific chemical reactions ("click chemistry") in a biological environment to attach other tags. nih.gov |

Development of Novel Analytical Techniques for Benzamide Metabolites in Research Settings

Understanding how a compound is metabolized is fundamental in preclinical research. The development of specialized analytical methods is necessary to identify and quantify the metabolites of this compound in biological samples. Advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these efforts. futurelearn.comcreative-proteomics.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for separating and identifying metabolites in complex mixtures. nih.gov Future research could focus on developing highly sensitive and specific LC-MS/MS methods capable of detecting potential metabolic products, such as hydroxylated, N-dealkylated, or glucuronidated forms of the parent compound. Similarly, gas chromatography-mass spectrometry (GC-MS) could be employed for volatile derivatives. sysrevpharm.org These techniques are essential for characterizing the metabolic fate of the compound in research settings, providing insights into its stability and biotransformation pathways. nih.gov

Table 4: Comparison of Analytical Techniques for Metabolite Analysis

| Technique | Principle | Suitability for Benzamide Metabolites | Advantages | Limitations |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. | High. Excellent for detecting a wide range of polar and non-polar metabolites. | High sensitivity and specificity; suitable for complex matrices. nih.gov | Sample preparation can be extensive. |

| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Moderate. Requires derivatization to make non-volatile metabolites suitable for analysis. | Excellent for identifying small, volatile molecules. | Limited to thermally stable and volatile compounds. futurelearn.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure. | High. Provides detailed structural information for metabolite identification. | Non-destructive; requires minimal sample preparation. sysrevpharm.org | Lower sensitivity compared to MS. nih.gov |

Collaborative Initiatives in Structure-Based Drug Design for Benzamide Derivatives

Structure-based drug design (SBDD) is a powerful approach that uses the three-dimensional structure of a biological target to design more potent and selective inhibitors. nih.gov Future progress in developing derivatives of this compound will likely rely on collaborative initiatives that bring together computational chemists, structural biologists, and medicinal chemists.

The first step in an SBDD project is to determine the 3D structure of the target protein, often in a complex with the initial compound, using techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This structural information allows researchers to visualize the binding interactions and guide the design of new analogues with improved affinity and selectivity. acs.org Computational tools, such as molecular docking and 3D-QSAR, can predict how modifications to the benzamide scaffold will affect binding. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is greatly enhanced by interdisciplinary collaboration. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 5-amino-N-cyclopropyl-2-methoxybenzamide, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via coupling reactions involving cyclopropylamine and a pre-functionalized benzamide precursor. Key steps include:

- Reductive amination : Use Pd/C under hydrogen atmosphere (e.g., 1 atm H₂, MeOH, 18 hours) to reduce intermediates, as demonstrated in analogous benzamide syntheses .

- Protection/deprotection strategies : Employ tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups to protect reactive amino or hydroxyl groups during multi-step syntheses .

- Solvent selection : Dichloromethane (CH₂Cl₂) and pyridine are commonly used for acylation reactions to minimize side products .

Critical Conditions :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temp | 20–25°C (room temp) | |

| Catalyst | Pd/C (5–10 wt%) | |

| Reaction Time | 1–18 hours |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Compare chemical shifts with analogous benzamides (e.g., δ ~6.5–8.0 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons) .

- IR spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₂: calculated 221.0926) .

- Chromatography : HPLC or TLC with UV detection (Rf ~0.3–0.5 in ethyl acetate/hexane) to assess purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C, PtO₂) and solvents (MeOH, EtOH) to identify optimal combinations .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 18 hours) while maintaining >80% yield, as shown for related benzamides .

Data Contradiction Note : Conflicting reports on Pd/C efficiency (75–95% yields) may arise from residual moisture; pre-drying catalysts can improve reproducibility .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in COX-2 inhibition or anticancer assays?

- Methodological Answer :

- In vitro assays :

- COX-2 inhibition : Use ELISA kits to measure prostaglandin E₂ (PGE₂) reduction in human whole blood models, referencing IC₅₀ values of similar N-cyclopropyl benzamides (e.g., 0.5–5 µM) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM .

- Molecular docking : Simulate binding affinity to COX-2 (PDB ID: 5KIR) using AutoDock Vina; prioritize substituent effects on the cyclopropyl moiety .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility testing : Compare results across solvents (DMSO, PBS) using nephelometry; note that pH adjustments (e.g., 1% acetic acid) can enhance aqueous solubility .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring; instability in acidic conditions may require formulation tweaks .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

- DFT calculations : Analyze cyclopropyl ring strain (bond angles ~60°) and its impact on binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.